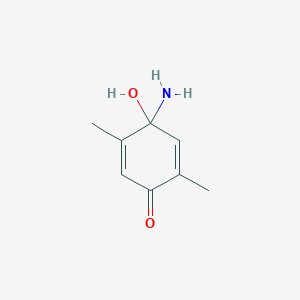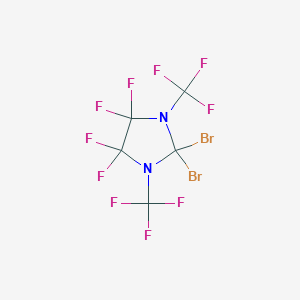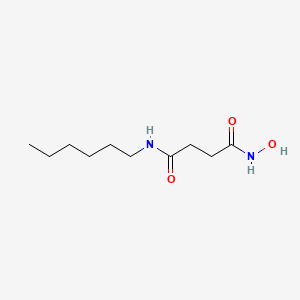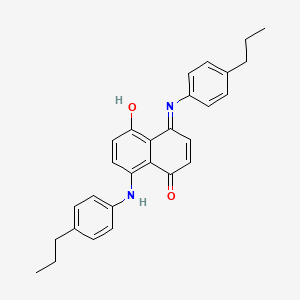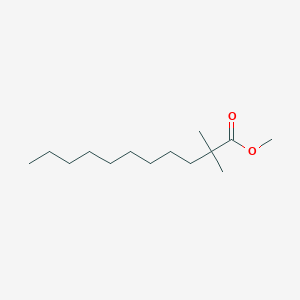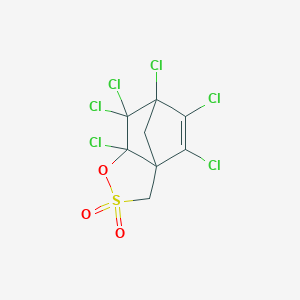
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione is a complex organochlorine compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione typically involves multiple steps, including chlorination and cyclization reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution reactions could produce various substituted analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure can provide insights into reaction mechanisms and molecular interactions.
Biology
In biological research, organochlorine compounds are often studied for their potential effects on living organisms. This compound could be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, compounds with similar structures have been explored for their potential therapeutic properties. This compound might be evaluated for its pharmacological activities, including antimicrobial or anticancer effects.
Industry
In industry, organochlorine compounds are used in various applications, such as pesticides, solvents, and materials. This compound could be explored for its potential use in these areas, depending on its chemical properties and safety profile.
Mécanisme D'action
The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular players.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other organochlorine compounds with related structures, such as:
- Hexachlorocyclohexane
- Dieldrin
- Endrin
Uniqueness
What sets 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione apart from these similar compounds could be its specific chemical structure, reactivity, and potential applications. Comparative studies can highlight its unique properties and advantages over other compounds.
Propriétés
Numéro CAS |
91054-41-0 |
|---|---|
Formule moléculaire |
C8H4Cl6O3S |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
5,6,6,7,8,9-hexachloro-4-oxa-3λ6-thiatricyclo[5.2.1.01,5]dec-8-ene 3,3-dioxide |
InChI |
InChI=1S/C8H4Cl6O3S/c9-3-4(10)6(11)1-5(3)2-18(15,16)17-8(5,14)7(6,12)13/h1-2H2 |
Clé InChI |
GMWIEZMTZYUETA-UHFFFAOYSA-N |
SMILES canonique |
C1C23CS(=O)(=O)OC2(C(C1(C(=C3Cl)Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)

![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)
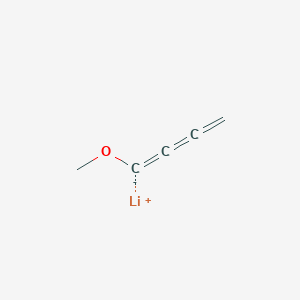

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
